molecular formula C13H13N B13799157 4-Benzyl-3-methylpyridine CAS No. 24015-80-3

4-Benzyl-3-methylpyridine

Cat. No.: B13799157
CAS No.: 24015-80-3
M. Wt: 183.25 g/mol
InChI Key: AKEWMBWKZQYRNX-UHFFFAOYSA-N
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Description

4-Benzyl-3-methylpyridine is an organic compound with the molecular formula C13H13N It is a derivative of pyridine, characterized by a benzyl group attached to the fourth position and a methyl group attached to the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-3-methylpyridine can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-3-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, such as dihydropyridines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or methyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridines.

    Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

4-Benzyl-3-methylpyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Benzyl-3-methylpyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system involved. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site and preventing substrate access.

Comparison with Similar Compounds

    3-Benzyl-4-methylpyridine: Similar structure but with different substitution positions.

    4-Benzyl-2-methylpyridine: Another isomer with the methyl group at the second position.

    4-Benzylpyridine: Lacks the methyl group, providing a simpler structure.

Uniqueness: 4-Benzyl-3-methylpyridine is unique due to the specific positioning of the benzyl and methyl groups, which influence its chemical reactivity and biological interactions. This distinct structure allows for unique applications and properties compared to its isomers and other pyridine derivatives.

Properties

CAS No.

24015-80-3

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

4-benzyl-3-methylpyridine

InChI

InChI=1S/C13H13N/c1-11-10-14-8-7-13(11)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3

InChI Key

AKEWMBWKZQYRNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)CC2=CC=CC=C2

Origin of Product

United States

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